molecular formula C19H16N2O4 B2845074 (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-48-5

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2845074
CAS No.: 899949-48-5
M. Wt: 336.347
InChI Key: ZEFKCYSEIVEECC-UHFFFAOYSA-N
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Description

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with phenylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate is a derivative of indolizine, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure features a phenyl group attached to a carbamoyl moiety, which is further connected to an indolizine core with an acetyl and a carboxylate group.

Pharmacological Properties

Research indicates that indolizine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Indolizines have been shown to possess antibacterial and antifungal properties. Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Modulation of Signaling Pathways : Research suggests that it could modulate key signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of indolizine derivatives, including this compound. Below are summarized findings from relevant research:

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans.
Study 2Showed cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency.
Study 3Reported anti-inflammatory effects in murine models, reducing edema and cytokine levels.

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13(22)17-11-15(16-9-5-6-10-21(16)17)19(24)25-12-18(23)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFKCYSEIVEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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